Diethylene glycol dimethacrylate

Catalog No.
S587947
CAS No.
2358-84-1
M.F
C12H18O5
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol dimethacrylate

CAS Number

2358-84-1

Product Name

Diethylene glycol dimethacrylate

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XFCMNSHQOZQILR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Methyl-2-propenoic Acid 1,1’-(Oxydi-2,1-ethanediyl) Ester; Methacrylic Acid Oxydiethylene Ester; Diethylene Glycol Dimethacrylate; 2,2’-Oxybisethanol Dimethacrylate; 2,2’-Oxydiethyl Dimethacrylate; 2G; Blemmer PDE 100; DGM 2; Diethylene Glycol Bis(

Canonical SMILES

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C

The exact mass of the compound Diethylene glycol dimethacrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylene glycol dimethacrylate (DEGDMA, CAS 2358-84-1) is a bifunctional methacrylic monomer widely utilized as a crosslinking agent and reactive diluent in advanced polymer formulations, including dental composites, 3D printing resins, and hydrogels [1]. Featuring a diethylene glycol core, it provides an intermediate spacer length between the highly rigid ethylene glycol dimethacrylate (EGDMA) and the more flexible triethylene glycol dimethacrylate (TEGDMA) [2]. For procurement and material selection, DEGDMA is primarily valued for its ability to significantly reduce the viscosity of high-molecular-weight base resins, such as Bis-GMA or UDMA, while maintaining a strictly balanced profile of polymerization shrinkage, water sorption, and mechanical strength in the cured network[1]. Its specific reaction-diffusion kinetics also make it a critical component for tuning the autoacceleration and final conversion rates in UV-curable systems [3].

Substituting DEGDMA with generic dimethacrylate analogs fundamentally alters the thermomechanical and kinetic profiles of the cured polymer [1]. Utilizing the shorter-chain EGDMA increases crosslink density and brittleness, often leading to premature gelation and elevated shrinkage stress that can compromise structural integrity [2]. Conversely, defaulting to the industry-standard TEGDMA introduces excessive hydrophilicity and flexibility, which drastically increases water uptake, volumetric shrinkage, and subsequent degradation of mechanical properties in aqueous environments[1]. Consequently, DEGDMA cannot be freely swapped; it must be specifically procured when a formulation demands precise viscosity reduction without the severe volumetric shrinkage penalties associated with longer-chain polyethylene glycol dimethacrylates [1].

Volumetric Shrinkage Reduction vs. TEGDMA Benchmark

When used as a reactive diluent for Bis-GMA base resins, DEGDMA demonstrates a reduction in volumetric shrinkage compared to the standard diluent TEGDMA [1]. Because TEGDMA possesses higher flexibility and drives a higher degree of conversion, it induces curing shrinkage that limits composite application[1]. Replacing TEGDMA with DEGDMA decreases this volumetric shrinkage while maintaining the necessary viscosity reduction for industrial processability [1].

Evidence DimensionVolumetric curing shrinkage in Bis-GMA matrices
Target Compound DataDecreased volumetric shrinkage and improved dimensional stability
Comparator Or BaselineTEGDMA (Standard diluent baseline)
Quantified DifferenceMeasurable decrease in volumetric shrinkage relative to TEGDMA-diluted baselines
ConditionsPhotopolymerized Bis-GMA/diluent dental composite formulations

Formulators can achieve the necessary handling viscosity without sacrificing the dimensional accuracy of the cured part, critical for precision casting and restorative materials.

Preservation of Mechanical Integrity in Aqueous Environments

The hydrophilicity of the monomer diluent directly impacts the long-term mechanical stability of the crosslinked network. In comparative studies, composite networks containing DEGDMA exhibited less reduction in mechanical strength after water uptake compared to those formulated with TEGDMA [1]. The shorter diethylene glycol chain of DEGDMA restricts excessive water sorption that typically plasticizes and weakens TEGDMA-based networks over time [1].

Evidence DimensionMechanical strength retention post-water uptake
Target Compound DataMinimal reduction in mechanical strength after water exposure
Comparator Or BaselineTEGDMA (Significant reduction in strength after water uptake)
Quantified DifferenceSuperior strength retention and lower water sorption penalty for DEGDMA
ConditionsCured composite matrices subjected to water immersion/uptake assays

Procuring DEGDMA ensures that components exposed to moisture or oral environments maintain their structural integrity over time, reducing premature material failure.

Optimization of Interfacial Hydration and Steric Barrier in Hydrogels

In the synthesis of crosslinked poly(hydroxyethyl methacrylate) (PHEMA) brush-hydrogels, the choice of crosslinker dictates protein resistance. Using ~1 mol% DEGDMA provides a distinct structural balance compared to tetra(ethylene glycol) dimethacrylate (TEGDMA) [1]. While TEGDMA increases the ethylene glycol units exposed at the interface, DEGDMA restricts the conformational freedom of the brushes more tightly, reducing the swelling ratio by nearly 20% compared to linear baselines and requiring precise concentration tuning to balance interfacial water association with steric hindrance [1].

Evidence DimensionSwelling ratio and conformational freedom
Target Compound Data~20% reduction in swelling ratio at 1 mol% crosslinking
Comparator Or BaselineLinear PHEMA (baseline) and TEGDMA-crosslinked hydrogels
Quantified DifferenceDEGDMA provides a stiffer, less hydrated network than TEGDMA at equivalent molar concentrations
ConditionsSurface-initiated ATRP synthesized PHEMA brush-hydrogels

Allows biomedical engineers to precisely tune the mechanical stiffness and hydration of hydrogel coatings by selecting a crosslinker with an intermediate spacer length.

Reaction-Diffusion Kinetics in Free-Radical Photopolymerization

DEGDMA exhibits distinct free-volume dependencies during photopolymerization compared to mono-functional methacrylates like HEMA. Kinetic modeling shows that the inverse fractional free volume rises much more steeply at high conversions for DEGDMA, driven by the higher glass transition temperature of poly(DEGDMA) [1]. This results in a polymer fractional free-volume value of 0.010 for DEGDMA compared to 0.023 for HEMA, leading to an earlier onset of autoacceleration and autodeceleration[1].

Evidence DimensionPolymer fractional free-volume value
Target Compound Data0.010
Comparator Or BaselineHEMA (0.023)
Quantified Difference56.5% lower fractional free-volume value for DEGDMA
ConditionsDifferential scanning calorimetry (DSC) monitoring of DMPA-photoinitiated bulk polymerization

Essential for process engineers designing UV-curable resins, as DEGDMA's specific kinetic profile dictates the curing speed and final conversion limits of the formulation.

Low-Shrinkage Restorative Composites

Directly leveraging its lower volumetric shrinkage and post-water-uptake strength retention compared to TEGDMA, DEGDMA serves as a highly effective reactive diluent for Bis-GMA or UDMA matrices[1]. It is specifically chosen when formulators must minimize curing stress while maintaining low handling viscosity.

Precision Stereolithography (SLA) 3D Printing Resins

The balanced viscosity reduction and specific reaction-diffusion kinetics of DEGDMA allow for rapid UV curing with controlled dimensional accuracy [2]. It serves as a crosslinker in 3D printing formulations where EGDMA would be too brittle and TEGDMA would introduce unacceptable levels of shrinkage and flexibility.

Tunable Antifouling Biomedical Hydrogels

DEGDMA is utilized as a precise crosslinking agent in PHEMA or PEG-based hydrogels [3]. By controlling the swelling ratio more tightly than TEGDMA, it enables the engineering of medical device coatings where mechanical stiffness and interfacial hydration must be strictly managed to prevent non-specific protein adsorption.

Physical Description

Liquid
Colorless liquid, with an ester-like odor; [HSDB]

Color/Form

Colorless liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

242.11542367 Da

Monoisotopic Mass

242.11542367 Da

Boiling Point

120-125 °C at 0.27 kPa

Heavy Atom Count

17

Density

1.056 @ 20 °C

LogP

LogP = 0.81

Odor

Ester-like odor

UNII

R42PUI926F

Related CAS

25101-18-2

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 216 companies with hazard statement code(s):;
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (67.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (32.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

25101-18-2
2358-84-1

Wikipedia

Diethylene glycol dimethacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Diethylene glycol + methyl methacrylate (transesterification)

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Custom Compounding of Purchased Resins
2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIETHYLENE GLYCOL DIMETHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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